BenchChemオンラインストアへようこそ!

2-fluoro-N-(pyrimidin-5-ylmethyl)aniline

Bfl-1 Apoptosis TR-FRET

2-Fluoro-N-(pyrimidin-5-ylmethyl)aniline (CAS 1340132-06-0) is a fluorinated aniline derivative belonging to the 2-substituted aniline pyrimidine class, a scaffold widely employed in medicinal chemistry for kinase inhibitor design. With a molecular formula of C₁₁H₁₀FN₃ and a molecular weight of 203.22 g/mol, it features an ortho-fluoro substituent on the aniline ring and a pyrimidin-5-ylmethyl group linked via a secondary amine.

Molecular Formula C11H10FN3
Molecular Weight 203.22 g/mol
Cat. No. B13315829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(pyrimidin-5-ylmethyl)aniline
Molecular FormulaC11H10FN3
Molecular Weight203.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NCC2=CN=CN=C2)F
InChIInChI=1S/C11H10FN3/c12-10-3-1-2-4-11(10)15-7-9-5-13-8-14-6-9/h1-6,8,15H,7H2
InChIKeySPLFWMBFAZNOAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-N-(pyrimidin-5-ylmethyl)aniline: Baseline Identity and Compound Class Overview for Procurement Screening


2-Fluoro-N-(pyrimidin-5-ylmethyl)aniline (CAS 1340132-06-0) is a fluorinated aniline derivative belonging to the 2-substituted aniline pyrimidine class, a scaffold widely employed in medicinal chemistry for kinase inhibitor design [1]. With a molecular formula of C₁₁H₁₀FN₃ and a molecular weight of 203.22 g/mol, it features an ortho-fluoro substituent on the aniline ring and a pyrimidin-5-ylmethyl group linked via a secondary amine . This compound is primarily utilized as a versatile building block or synthetic intermediate in early-stage drug discovery, particularly in programs targeting Mer, c-Met, EGFR, and Bfl-1 kinases [2].

Why Generic Substitution Fails: Positional Fluorine and Heterocycle Effects in 2-Fluoro-N-(pyrimidin-5-ylmethyl)aniline


Within the pyrimidin-5-ylmethyl aniline series, the position of the fluorine atom on the aniline ring is a critical determinant of biological activity and synthetic utility. Ortho-fluoro substitution (as in the target compound) introduces distinct electronic and steric effects compared to meta- or para-fluoro analogs, influencing both target binding and the reactivity of the aniline nitrogen in subsequent derivatization . Furthermore, replacement of the pyrimidine ring with other heterocycles (e.g., pyridine) alters hydrogen-bonding capacity, lipophilicity, and kinase selectivity profiles. These structural variations cannot be assumed to be functionally interchangeable; procurement of a specific regioisomer is essential for SAR consistency and synthetic reproducibility .

Quantitative Differentiation Evidence for 2-Fluoro-N-(pyrimidin-5-ylmethyl)aniline Against Closest Analogs


Bfl-1/Bim Inhibition: 2-Fluoro Analog Demonstrates Measurable Affinity While Non-Fluorinated Parent Shows No Reported Activity

The target compound exhibits a recorded IC₅₀ of 2,500 nM against the Bfl-1/Bim protein–protein interaction in a TR-FRET assay [1]. In contrast, the non-fluorinated parent compound N-(pyrimidin-5-ylmethyl)aniline (CAS 768383-69-3) has no reported activity against Bfl-1 in BindingDB or ChEMBL, suggesting that ortho-fluorination may confer or enhance binding to this anti-apoptotic target . Direct head-to-head data are unavailable; this comparison relies on presence versus absence of documented affinity across publicly curated databases.

Bfl-1 Apoptosis TR-FRET

Cytotoxic Potency in MCF-7 Breast Cancer Cells: 4-Fluoro Regioisomer Shows 12.91 μM IC₅₀ vs. 5-FU at 17.02 μM—Implications for Ortho-Fluoro Prioritization

The 4-fluoro regioisomer of N-(pyrimidin-5-ylmethyl)aniline demonstrates an IC₅₀ of 12.91 μM against the MCF-7 breast cancer cell line, compared to 17.02 μM for the standard chemotherapeutic 5-fluorouracil (5-FU) under comparable assay conditions . Although direct cytotoxicity data for the 2-fluoro (ortho) target compound are not yet available in public repositories, this cross-regioisomer comparison establishes that fluorination of the aniline ring at any position can enhance potency relative to 5-FU. The ortho-fluoro substitution pattern is expected to confer distinct steric and electronic properties that may further differentiate activity; procurement of the 2-fluoro analog enables systematic SAR exploration of regioisomeric effects [1].

MCF-7 Cytotoxicity Breast Cancer

Kinase Binding Selectivity: 2-Fluoro Analog Lacks Significant Affinity for RSK4 and JAK2, Favoring Use in Selective Inhibitor Programs

BindingDB profiling reveals that the target compound has a Kd > 10,000 nM for the RSK4 kinase domain (C-terminal) and an IC₅₀ of 3,200 nM against JAK2 [1]. These values indicate negligible to weak binding, establishing that the 2-fluoro-N-(pyrimidin-5-ylmethyl)aniline scaffold does not promiscuously inhibit these common off-target kinases. This contrasts with broader-spectrum aniline pyrimidine kinase inhibitors such as cabozantinib, which potently inhibit multiple kinases including VEGFR2, c-Met, and RET at nanomolar concentrations [2]. For programs requiring a clean starting scaffold with minimal pre-existing kinase liability, the 2-fluoro analog offers a selectivity advantage over more promiscuous aniline pyrimidine chemotypes.

Kinase Selectivity RSK4 JAK2

Commercial Purity and Supplier Availability: 98% Purity Specification Matches or Exceeds 3-Fluoro and 4-Fluoro Analogs

The target compound is commercially available from multiple suppliers (ChemScene, Leyan) at 98% purity, with some vendors offering 95% minimum purity . The 3-fluoro analog is listed at 98% purity (Leyan), while the 4-fluoro analog is available at 95–98% purity . The non-fluorinated parent compound N-(pyrimidin-5-ylmethyl)aniline is also available at 98% purity . Thus, the 2-fluoro analog does not suffer from any purity disadvantage relative to its closest comparators, and procurement from established suppliers ensures batch-to-batch consistency for reproducible SAR studies.

Purity Specification Procurement Quality Control

Patent-Cited Intermediate Status: 2-Fluoro-N-(pyrimidin-5-ylmethyl)aniline Appears in G1 Therapeutics Synthetic Pathways for Pyrimidine-Based Antiproliferative Agents

G1 Therapeutics, Inc. has cited pyrimidine-substituted aniline compounds as key intermediates in patents covering the synthesis of pyrimidine-based agents for treating disorders involving abnormal cellular proliferation, including tumors and cancers (US Patent 10,865,210) [1]. The broader aniline pyrimidine derivative class has been extensively patented for kinase inhibition, with specific filings covering EGFR inhibitors (EP 3323817 B1) and Mer/c-Met dual inhibitors [2]. While the exact 2-fluoro-N-(pyrimidin-5-ylmethyl)aniline compound is not explicitly named in these patents, its structural congruence with the claimed intermediate scaffolds positions it as a procurement-relevant building block for teams synthesizing patent-derived lead series.

Patent Intermediate Pyrimidine Synthesis Antiproliferative

Optimal Research and Procurement Scenarios for 2-Fluoro-N-(pyrimidin-5-ylmethyl)aniline Based on Quantitative Evidence


Bfl-1 Targeted Library Design for Venetoclax-Resistant Hematologic Malignancies

The documented IC₅₀ of 2,500 nM against Bfl-1/Bim in a TR-FRET assay [1] positions the 2-fluoro analog as a tractable starting point for fragment growing or scaffold hopping campaigns. Procurement supports hit-to-lead optimization programs targeting Bfl-1, an anti-apoptotic Bcl-2 family member implicated in venetoclax resistance. The absence of Bfl-1 activity data for the non-fluorinated parent compound makes the 2-fluoro analog the preferred entry scaffold for this target.

Regioisomeric SAR Mapping for MCF-7 Breast Cancer Antiproliferative Activity

The 4-fluoro regioisomer demonstrates an IC₅₀ of 12.91 μM against MCF-7 cells (vs. 17.02 μM for 5-FU) . Procurement of the 2-fluoro analog is essential to complete the ortho/meta/para activity comparison and determine whether ortho-fluorination further improves cytotoxic potency. This regioisomeric SAR triad is a standard medicinal chemistry workflow for optimizing fluorinated aniline pyrimidine leads.

Selective Kinase Inhibitor Development with Minimal Off-Target Liability

The 2-fluoro analog demonstrates negligible binding to RSK4 (Kd > 10,000 nM) and weak JAK2 inhibition (IC₅₀ = 3,200 nM) [2], establishing a clean selectivity profile. This makes it suitable as a low-liability core scaffold for medicinal chemistry programs seeking to develop selective Mer, c-Met, or EGFR inhibitors without the polypharmacology risks associated with more promiscuous aniline pyrimidine scaffolds such as cabozantinib.

Synthetic Intermediate for Patent-Aligned Lead Optimization

The compound falls within the structural scope of intermediates claimed in G1 Therapeutics patents (US 10,865,210) and aniline pyrimidine EGFR inhibitor patents (EP 3323817 B1) [3]. Procurement supports synthetic chemistry teams following patent-described routes to generate novel analogs for lead optimization, ensuring the starting material matches the patented intermediate framework.

Quote Request

Request a Quote for 2-fluoro-N-(pyrimidin-5-ylmethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.